molecular formula C11H8FLi B14668543 lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene CAS No. 38573-61-4

lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene

Katalognummer: B14668543
CAS-Nummer: 38573-61-4
Molekulargewicht: 166.1 g/mol
InChI-Schlüssel: OGSYDOKYXLCXDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is an organolithium compound that features a cyclopentadienyl ring substituted with a fluorobenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a lithium reagent. One common method is the deprotonation of the cyclopentadienyl ring using a strong base such as butyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar deprotonation techniques. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.

    Reduction: Reduction reactions can convert the fluorobenzene moiety to a cyclohexadiene derivative.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:

Wirkmechanismus

The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and fluorobenzene moiety also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of both a lithium atom and a fluorobenzene moiety, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

38573-61-4

Molekularformel

C11H8FLi

Molekulargewicht

166.1 g/mol

IUPAC-Name

lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene

InChI

InChI=1S/C11H8F.Li/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1

InChI-Schlüssel

OGSYDOKYXLCXDU-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C1=C[C-](C=C1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.